1-(Azidomethyl)-2-chlorobenzene

概述

描述

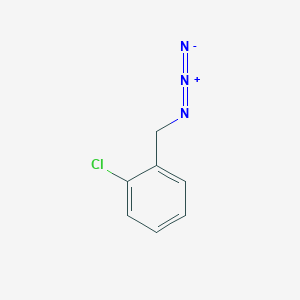

1-(Azidomethyl)-2-chlorobenzene is an organic compound featuring an azidomethyl group attached to a chlorobenzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-chlorobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-chlorobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

化学反应分析

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click" reaction proceeds under mild conditions with high regioselectivity.

Example Reaction :

Reactants :

-

1-(Azidomethyl)-2-chlorobenzene

-

Phenylacetylene

Conditions :

-

Catalyst: Copper(I) iodide (5 mol%)

-

Solvent: Methanol

-

Temperature: 70°C

-

Time: 8 hours

Product :

1-(2-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole

Yield : 82% (GC analysis)

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Copper(I) | Methanol | 70°C | 82 |

| Ruthenium | Methanol | 70°C | 68 |

Mechanism :

-

Step 1: Copper(I) acetylide formation via alkyne deprotonation.

-

Step 2: Azide coordination to copper, followed by cycloaddition to form triazole.

Nucleophilic Substitution at the Azidomethyl Group

The azidomethyl group can act as a leaving group under reducing conditions, enabling substitution reactions.

Example Reaction :

Reactants :

-

This compound

-

Sodium borohydride

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → 25°C

-

Time: 4 hours

Product :

2-Chlorobenzylamine

Yield : 76%

Mechanism :

-

Reduction of azide to amine via intermediate nitrene formation.

Photocatalytic C–H Azidation

The compound serves as an azide donor in photocatalytic C–H functionalization.

Example Reaction :

Reactants :

-

This compound

-

Toluene (as substrate)

Conditions :

-

Catalyst: Ru(bpy)₃²⁺ (2 mol%)

-

Light: Visible light (450 nm)

-

Solvent: Dichloromethane

Product :

Benzyl azide derivatives

Yield : 65%

Key Insight :

The reaction proceeds via radical intermediates, with the azido group transferring to aromatic C–H bonds.

Comparative Reactivity with Analogues

The chlorine substituent on the benzene ring modulates electronic effects, altering reactivity compared to analogues:

| Compound | Key Reactivity Difference |

|---|---|

| 1-(Azidomethyl)-4-chlorobenzene | Faster cycloaddition due to para-electron withdrawal |

| 1-(Azidomethyl)-2-fluorobenzene | Reduced stability in electrochemical reactions |

| Benzyl azide | Higher azide group reactivity (no ring stabilization) |

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block for Triazoles : 1-(Azidomethyl)-2-chlorobenzene is widely used in the formation of triazoles through cycloaddition reactions, particularly in click chemistry. This approach allows for the efficient synthesis of complex molecules under mild conditions .

2. Bioconjugation Techniques

- Labeling Biomolecules : The azido group can be selectively targeted for bioconjugation, enabling the labeling of proteins and other biomolecules. This application is crucial for tracking biological processes and developing diagnostic tools .

3. Drug Discovery and Development

- Synthesis of Bioactive Compounds : The compound is investigated for its potential in drug discovery, particularly in synthesizing compounds with antimicrobial and anticancer properties. Its ability to induce apoptosis in cancer cells has been highlighted in several studies .

4. Material Science

- Production of Specialized Materials : Due to its reactive azido group, this compound is utilized in creating polymers and coatings with specific properties, enhancing material performance .

The biological activity of this compound is of significant interest:

- Antimicrobial Activity : Similar chlorinated aromatic compounds have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, likely by disrupting cell membranes .

- Anticancer Properties : Research indicates that azide-containing compounds can activate apoptotic pathways in cancer cells, suggesting potential therapeutic applications .

- Enzyme Inhibition : Given its structural similarity to known enzyme inhibitors, this compound may inhibit specific metabolic enzymes, although further research is needed to elucidate these mechanisms .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives similar to this compound inhibited the growth of various bacterial strains through membrane disruption mechanisms .

Case Study 2: Anticancer Potential

Research on azide-modified benzyl compounds revealed their ability to induce apoptosis in human cancer cell lines, activating caspase pathways leading to programmed cell death .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Chlorinated benzenes | Membrane disruption |

| Anticancer | Azide-modified benzyls | Apoptosis induction |

| Enzyme Inhibition | Similar enzyme inhibitors | Competitive binding |

作用机制

The mechanism of action of 1-(Azidomethyl)-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the azido group reacts with alkynes to form triazoles under mild conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

相似化合物的比较

1-(Azidomethyl)-5H-tetrazole: Another azido-substituted compound with applications in energetic materials.

1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a chlorobenzene ring.

1-Azidopropyl-5H-tetrazole: Similar in structure but with a propyl group instead of a chlorobenzene ring.

Uniqueness: 1-(Azidomethyl)-2-chlorobenzene is unique due to the presence of both an azido group and a chlorobenzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and material sciences.

生物活性

1-(Azidomethyl)-2-chlorobenzene, with the chemical formula CHClN and CAS number 63777-70-8, is a compound that has garnered interest for its potential biological activities. This article presents a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorobenzene ring substituted with an azidomethyl group. The structural representation is as follows:

- Chemical Structure :

- This compound

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. For instance, chlorinated aromatic compounds have been shown to inhibit bacterial growth by interfering with cellular processes.

- Anticancer Properties : Some azide-containing compounds are investigated for their potential anticancer effects due to their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : Given the structural similarity to known enzyme inhibitors, it is plausible that this compound may inhibit specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects is primarily through interactions with cellular targets:

- Nucleophilic Attack : The azide group can undergo nucleophilic attack in biological systems, leading to the formation of reactive intermediates that may bind to proteins or DNA.

- Binding Interactions : The chlorine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of chlorinated aromatic compounds found that derivatives similar to this compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic functions.

Case Study 2: Anticancer Potential

Research on azide-modified benzyl compounds has indicated potential anticancer activity through apoptosis induction in human cancer cell lines. These compounds were shown to activate caspase pathways, leading to programmed cell death.

Data Table: Biological Activity Summary

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Chlorinated benzenes | Membrane disruption |

| Anticancer | Azide-modified benzyls | Apoptosis induction |

| Enzyme Inhibition | Similar enzyme inhibitors | Competitive binding |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Azidomethyl)-2-chlorobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via halogen-lithium exchange or Grignard reagent pathways. For example, Hart’s method involves reacting o-dichlorobenzene with nBuLi to generate a lithiated intermediate, followed by reaction with diethylphosphine to yield 1-(diethylphosphino)-2-chlorobenzene (50% yield) . Alternatively, Grignard intermediates (e.g., from o-bromo-chloro-benzene and Mg) can be coupled with electrophiles like PEt₂Cl . Key factors affecting yield include:

- Temperature control : Low-temperature conditions (−78°C) prevent side reactions during lithiation .

- Stoichiometry : Use of 1:1 equivalents of Grignard reagent and electrophile minimizes byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the azidomethyl derivative .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and aromatic substitution pattern .

- HPLC : Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₆ClN₃) .

- FT-IR : Azide stretch (~2100 cm⁻¹) confirms functional group integrity .

Q. How should researchers handle safety risks associated with the azide group?

- Thermal stability : Avoid temperatures >100°C to prevent explosive decomposition .

- Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) .

- Waste disposal : Neutralize azides with aqueous NaNO₂ or Ce(SO₄)₂ before disposal to prevent hazardous residues .

Advanced Research Questions

Q. How does the azidomethyl group participate in 1,3-dipolar cycloadditions, and what are key mechanistic considerations?

The azide acts as a dipolarophile in Huisgen cycloadditions with alkynes or strained cycloalkynes. For example:

- Copper-catalyzed (CuAAC) : Forms 1,2,3-triazoles under mild conditions (room temperature, aqueous/organic solvent mix) .

- Strain-promoted (SPAAC) : Reacts with dibenzocyclooctynes without catalysts, useful for bioconjugation .

Mechanistic insights : - Electron-withdrawing groups (e.g., Cl in 2-chlorobenzene) enhance azide reactivity by lowering LUMO energy .

- Steric hindrance from the chlorobenzene ring may slow reaction kinetics, requiring longer reaction times .

Q. What computational models predict the compound’s reactivity in coordination chemistry?

- DFT calculations : Model metal-ligand interactions (e.g., with Pd or Cu) to predict stability of coordination complexes. The Cl substituent increases Lewis acidity, favoring chelation .

- QSPR models : Correlate Hammett σ constants (σₚ for Cl = +0.23) with reaction rates in cross-coupling reactions .

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes), though mutagenicity risks require validation .

Q. How do structural modifications (e.g., trifluoromethyl or nitro substituents) alter properties?

Comparative studies of analogs like 2-azido-1-chloro-4-(trifluoromethyl)benzene (Mol. Formula C₇H₄ClF₃N₃) reveal:

- Electron-withdrawing effects : CF₃ groups increase thermal stability but reduce solubility in polar solvents .

- Reactivity : Nitro substituents (e.g., in 1-chloro-2,4-dinitrobenzene) enhance electrophilicity, accelerating SNAr reactions .

- Crystallography : Halogen bonding (Cl···N interactions) influences crystal packing and melting points .

Q. What contradictions exist in literature regarding azide stability, and how can they be resolved?

- Contradiction : Some studies report azide decomposition at 25°C , while others suggest stability up to 50°C .

- Resolution : Stability depends on substituents. Electron-donating groups (e.g., methyl) reduce stability, while electron-withdrawing groups (Cl, NO₂) enhance it . Always validate stability via TGA/DSC before scaling reactions .

Q. How is this compound used in synthesizing bioactive molecules or materials?

属性

IUPAC Name |

1-(azidomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNISRGGXSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479928 | |

| Record name | 2-Chlorobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63777-70-8 | |

| Record name | 2-Chlorobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63777-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。